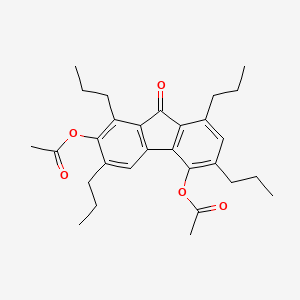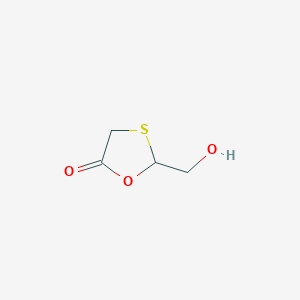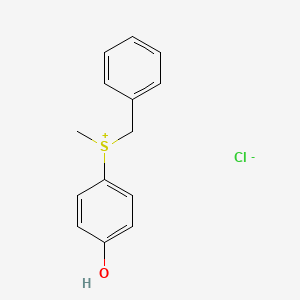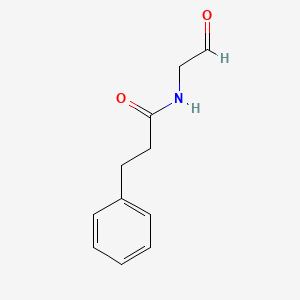
n-(2-Oxoethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxoethyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a propanamide backbone, with an oxoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxoethyl)-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylamine to yield the desired amide. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Catalysts and solvents are carefully selected to optimize the reaction and minimize by-products.
化学反応の分析
Types of Reactions
N-(2-Oxoethyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
N-(2-Oxoethyl)-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of N-(2-Oxoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
N-(2-Oxoethyl)-benzamide: Similar structure but lacks the phenyl group on the propanamide backbone.
3-Phenylpropanamide: Lacks the oxoethyl substituent.
N-(2-Hydroxyethyl)-3-phenylpropanamide: Contains a hydroxyethyl group instead of an oxoethyl group.
Uniqueness
N-(2-Oxoethyl)-3-phenylpropanamide is unique due to the presence of both the phenyl group and the oxoethyl substituent, which confer distinct chemical and biological properties
特性
CAS番号 |
133950-83-1 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
N-(2-oxoethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,14) |
InChIキー |
DZVUYVAKBFPVIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
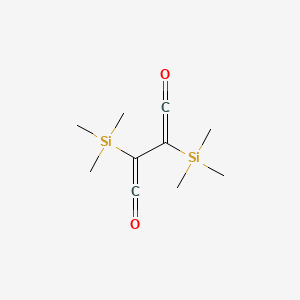
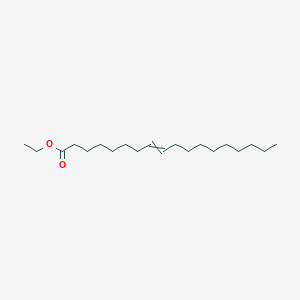
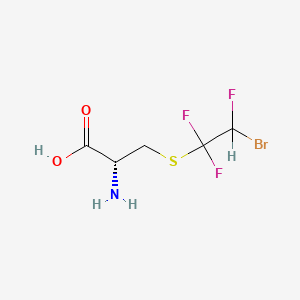
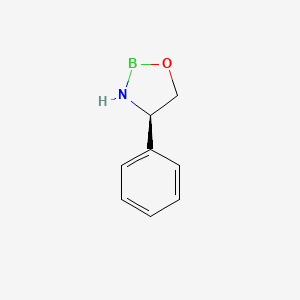
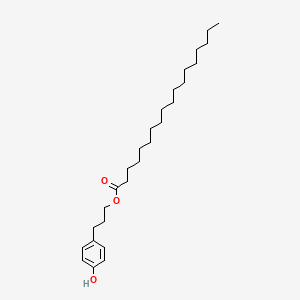
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
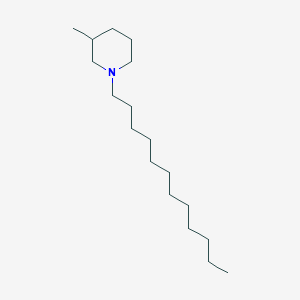
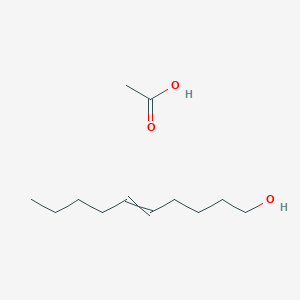
-lambda~5~-phosphane](/img/structure/B14276405.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
